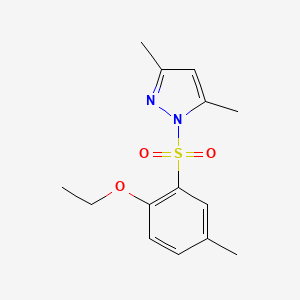
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as EMDP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. EMDP belongs to the family of pyrazole sulfonamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The exact mechanism of action of EMDP is not yet fully understood. However, it is believed that EMDP exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α.
Biochemical and Physiological Effects
EMDP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and enzymes, which are responsible for the development of inflammation and pain. Additionally, EMDP has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
实验室实验的优点和局限性
One of the major advantages of EMDP is its low toxicity and high efficacy, making it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, one of the limitations of EMDP is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
未来方向
The potential applications of EMDP in the field of medicine are vast and varied. Some of the future directions for research on EMDP include:
1. Investigating the potential of EMDP as a treatment for other inflammatory conditions such as asthma, psoriasis, and inflammatory bowel disease.
2. Developing new formulations of EMDP that can improve its solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of EMDP in humans to determine its safety and efficacy.
4. Investigating the potential of EMDP as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
EMDP is a promising candidate for the development of new anti-inflammatory and analgesic drugs. Its low toxicity and high efficacy make it an attractive option for the treatment of various inflammatory conditions. Further research is needed to fully understand the mechanism of action of EMDP and to explore its potential applications in the field of medicine.
合成方法
EMDP can be synthesized using a simple and efficient method that involves the reaction of 1-(2-ethoxy-5-methylphenyl) hydrazine with 3,5-dimethyl-1-sulfonylpyrazole in the presence of a suitable catalyst. The resulting product can be purified using standard techniques such as column chromatography and recrystallization.
科学研究应用
EMDP has been extensively studied for its potential applications in the field of medicine. Several research studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis.
属性
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-7-6-10(2)8-14(13)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVFOJPUQHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


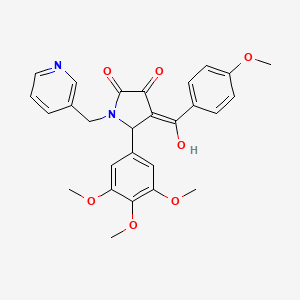
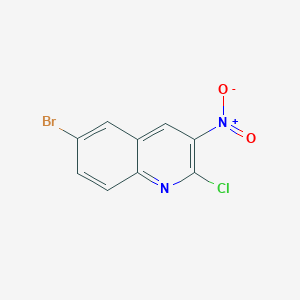
![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)

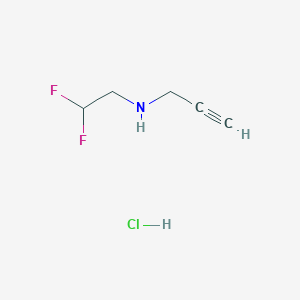


![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)
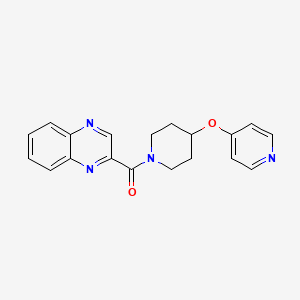

![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)
